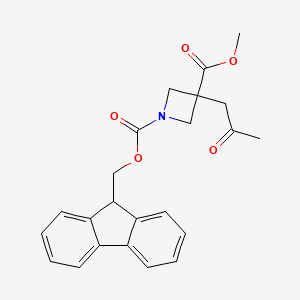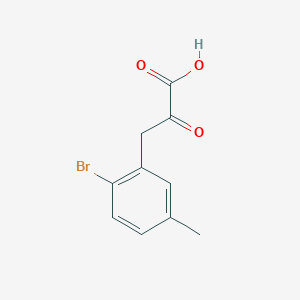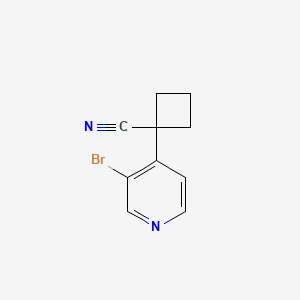
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclobutane ring with a carbonitrile group.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclobutanone in the presence of a suitable catalyst and reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromopyridin-4-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical properties and reactivity.
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile: This compound has the bromine atom attached to a different position on the pyridine ring, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
1-(3-bromopyridin-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 |
InChI-Schlüssel |
DAVONJIUHQTPMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=C(C=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


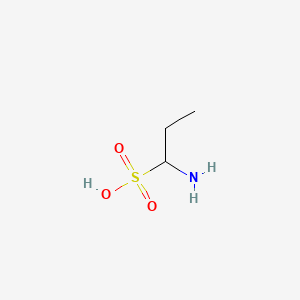


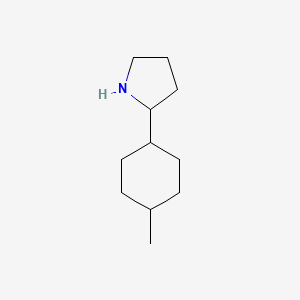
![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
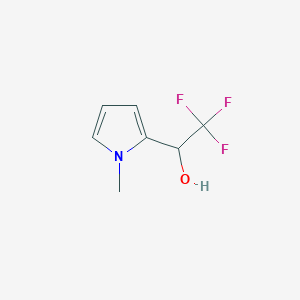

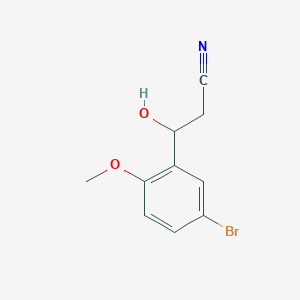


![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)

